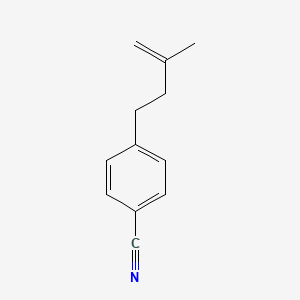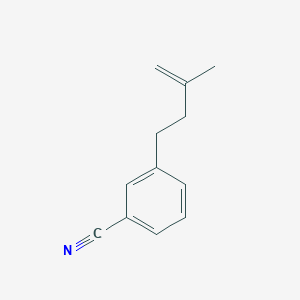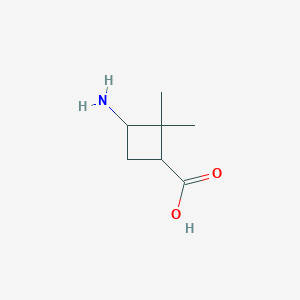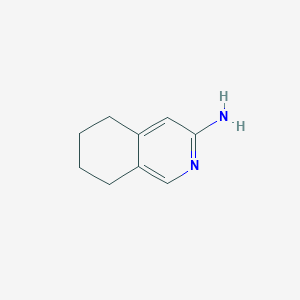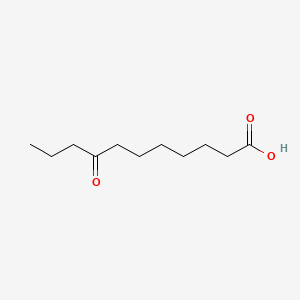
8-Oxoundecanoic acid
描述
8-Oxoundecanoic acid is a chemical compound with the molecular formula C11H20O3 . It has a molecular weight of 200.28 g/mol . It is categorized as an intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.Physical and Chemical Properties Analysis
This compound has a molecular weight of 200.28 g/mol . Other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.安全和危害
While specific safety and hazard information for 8-Oxoundecanoic acid was not found, general precautions for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames .
作用机制
Target of Action
This compound is a derivative of undecanoic acid, which is known to have antimycotic properties . .
Mode of Action
It’s possible that it may share some similarities with undecanoic acid, which is known to inhibit the production of exocellular keratinase, lipase, and the biosynthesis of several phospholipids
Biochemical Pathways
It’s worth noting that 8-oxodg, a well-known marker of oxidative stress, is converted to nucleotide triphosphates and incorporated into both dna and rna
Pharmacokinetics
The pharmacokinetics of 8-Oxoundecanoic acid, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Therefore, it’s difficult to outline its impact on bioavailability. It’s known that similar compounds can be measured using a commercial quadrupole time-of-flight mass spectrometer , which could potentially be used to study the pharmacokinetics of this compound.
Result of Action
As a derivative of undecanoic acid, it might share some of its antimycotic properties
生化分析
Biochemical Properties
8-Oxoundecanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids. This interaction is crucial for the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. Additionally, this compound has been shown to inhibit the activity of certain lipases, enzymes responsible for the hydrolysis of triglycerides into free fatty acids and glycerol .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in fatty acid metabolism and energy homeostasis. By activating PPARs, this compound can enhance the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipogenesis . This modulation of gene expression can lead to changes in cellular metabolism, promoting the utilization of fatty acids as an energy source.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and its ability to modulate enzyme activity and gene expression. At the molecular level, this compound binds to PPARs, leading to their activation and subsequent regulation of target gene expression. This binding interaction is facilitated by the presence of specific binding sites on the PPARs that recognize and interact with the carboxyl group of this compound . Additionally, this compound can inhibit the activity of certain enzymes, such as lipases, by binding to their active sites and preventing substrate access .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of PPARs and continuous modulation of gene expression, resulting in persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance fatty acid oxidation and improve metabolic health without causing any adverse effects . At high doses, it can lead to toxicity and adverse effects, such as liver damage and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the β-oxidation of fatty acids and the synthesis of ketone bodies. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which are key players in the β-oxidation pathway . Additionally, this compound can influence the levels of metabolites involved in energy production, such as acetyl-CoA and ketone bodies, by modulating the activity of enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with fatty acid-binding proteins (FABPs), which facilitate its transport across cellular membranes and its distribution to various cellular compartments . This interaction with FABPs is crucial for the proper localization and accumulation of this compound within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize primarily in the mitochondria, where it participates in the β-oxidation of fatty acids . Additionally, this compound can be found in the cytoplasm and peroxisomes, where it interacts with enzymes involved in fatty acid metabolism .
属性
IUPAC Name |
8-oxoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-7-10(12)8-5-3-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMVWQCUELPXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919889 | |
| Record name | 8-Oxoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91214-06-1 | |
| Record name | 8-Oxoundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91214-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxoundecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091214061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Oxoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


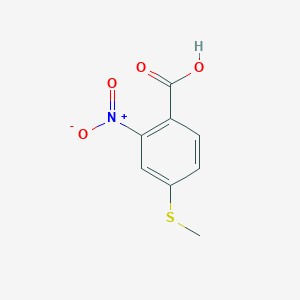

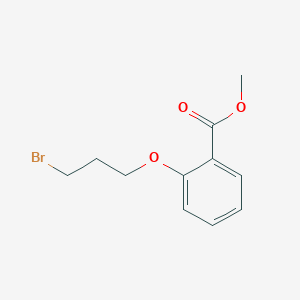
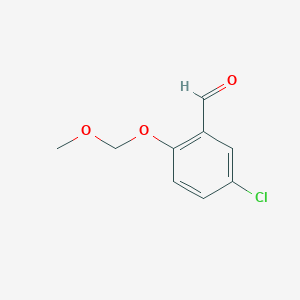
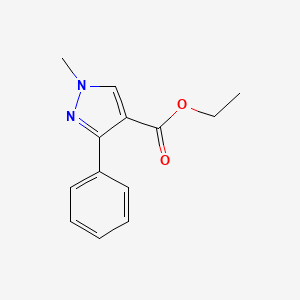

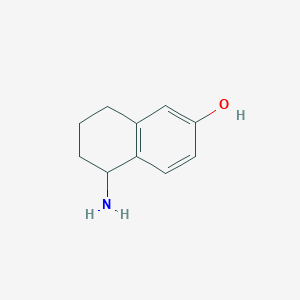
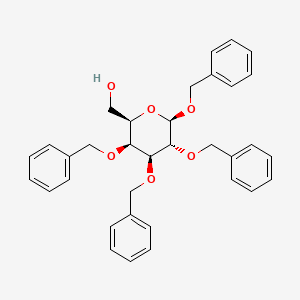
![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)
